benzyl N-[1-(dimethylcarbamoyl)ethyl]carbamate
Description
Properties
IUPAC Name |
benzyl N-[1-(dimethylamino)-1-oxopropan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-10(12(16)15(2)3)14-13(17)18-9-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FABGDABUBWEOOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)C)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemical Applications
1.1 Organic Synthesis
Benzyl N-[1-(dimethylcarbamoyl)ethyl]carbamate serves as an important intermediate in organic synthesis. It is utilized as a building block for the synthesis of more complex molecules, allowing chemists to explore new compounds with desirable properties. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, making it versatile in synthetic pathways.
Table 1: Chemical Reactions Involving this compound
| Reaction Type | Example Reaction | Major Products |
|---|---|---|
| Oxidation | This compound + Oxidizing Agent → Oxides | Benzyl alcohol derivatives |
| Reduction | This compound + Reducing Agent → Amines | Primary amines |
| Substitution | This compound + Nucleophile → Substituted Compound | Various substituted products |
Biological Applications
2.1 Enzyme Interaction Studies
In biological research, this compound is used to study enzyme interactions and protein modifications. It acts as a substrate for various enzymatic reactions, providing insights into enzyme kinetics and mechanisms of action.
2.2 Drug Design
The compound is also investigated for its role in drug design and synthesis. Its structural characteristics make it a candidate for developing pharmaceuticals aimed at treating neurological disorders by modulating cholinergic activity in the central nervous system .
Medical Applications
3.1 Neurological Disorders
Research indicates that derivatives of carbamates, including this compound, may enhance cholinergic activity and are useful in treating conditions such as Alzheimer's disease and other cognitive disorders . This compound's ability to inhibit acetylcholinesterase activity suggests its potential as a therapeutic agent.
Case Study: Rivastigmine Synthesis
Rivastigmine is a well-known drug derived from carbamate compounds that has shown efficacy in treating Alzheimer's disease. The synthesis of rivastigmine involves intermediates similar to this compound, highlighting its importance in pharmaceutical development .
Industrial Applications
4.1 Polymer Production
In the industrial sector, this compound is utilized in the production of polymers and resins. Its incorporation into materials can enhance specific properties such as durability and resistance to environmental factors.
4.2 Material Development
The compound contributes to the development of specialized materials with tailored characteristics for applications in coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of benzyl N-[1-(dimethylcarbamoyl)ethyl]carbamate involves its role as a protecting group for amines. It can be installed and removed under relatively mild conditions. For example, the t-butyloxycarbonyl (Boc) protecting group can be removed with strong acid (trifluoroacetic acid) or heat, while the carboxybenzyl (CBz) group can be removed using catalytic hydrogenation (Pd-C, H2) .
Comparison with Similar Compounds
Key Observations :
- Phosphoryl-containing analogues (e.g., 3g, 3i) exhibit moderate to high yields (71–98%) but variable enantiomeric excess (53–92%), suggesting a trade-off between synthetic efficiency and stereochemical control .
- Substituents like cyclohexyl or tert-butoxy groups (e.g., 3j) may sterically hinder reactions, lowering ee% despite high yields (98% for 3j) .
Solubility and Physicochemical Properties
and provide insights into solubility trends:
- Benzyl N-[1-(1-formylpentylcarbamoyl)-3-methyl-butyl]carbamate: Exhibits dual polar (carbamoyl) and non-polar (alkyl) regions, leading to moderate solubility in aprotic solvents like dichloromethane .
- Benzyl N-[(dimethylcarbamoyl)methyl]carbamate : The shorter methyl chain may increase hydrophilicity compared to ethyl derivatives, enhancing aqueous solubility .
Structural Influence :
The ethyl chain in benzyl N-[1-(dimethylcarbamoyl)ethyl]carbamate likely reduces solubility relative to methyl analogues but improves membrane permeability, a balance critical for drug delivery applications.
Functional Group Variations
lists carbamates with alternative carbamoyl substituents:
- Benzyl N-[(isopropylcarbamoyl)methyl]carbamate : Increased steric bulk from isopropyl may reduce metabolic degradation.
Trade-offs : Dimethylcarbamoyl groups offer a compromise between steric hindrance and solubility, making this compound versatile for synthetic modifications.
Biological Activity
Benzyl N-[1-(dimethylcarbamoyl)ethyl]carbamate, known for its diverse biological activities, has been the subject of various studies that explore its potential as an enzyme inhibitor and its applications in medicinal chemistry. This article presents a comprehensive overview of its biological activity, including mechanisms of action, in vitro studies, and relevant case studies.
This compound belongs to the carbamate class of compounds, which are characterized by their ability to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission. The mechanism of action typically involves the binding of the carbamate moiety to the active site of AChE, leading to reversible inhibition. This inhibition can result in increased levels of acetylcholine at synaptic junctions, which has implications for both therapeutic and toxicological contexts .
In Vitro Biological Activities
Recent studies have evaluated the in vitro biological activities of this compound, focusing on its inhibitory effects against various enzymes. Notably, the compound has demonstrated potent inhibitory activity against human acetylcholinesterase (hAChE) and butyrylcholinesterase (hBuChE).
Table 1: Inhibitory Activity Against Cholinesterases
| Compound | Enzyme | IC50 (nM) | Kc (nM) | k3 (min⁻¹) |
|---|---|---|---|---|
| This compound | hAChE | 24 | 229.8 | 0.408 |
| This compound | hBuChE | Not specified | 659.1 | 0.574 |
The compound exhibited a pseudo-irreversible inhibition mechanism, as confirmed by kinetic studies that indicated a progressive inhibition over time . The second-order rate constant , reflecting carbamylation efficacy, was calculated to be .
Case Studies and Research Findings
Case Study 1: Antibacterial Activity
In addition to its cholinesterase inhibition properties, this compound has been investigated for antibacterial activity. Studies involving various bacterial strains revealed that certain derivatives exhibited significant antibacterial effects against pathogens such as Escherichia coli and Staphylococcus aureus. The microdilution broth susceptibility assay was employed to assess the minimum inhibitory concentrations (MICs), demonstrating that some derivatives were highly effective compared to control agents .
Case Study 2: Toxicological Implications
The toxicological profile of this compound has also been explored. Research highlighted that while the compound shows promise as a therapeutic agent due to its enzyme inhibition properties, it also poses risks associated with acute toxicity similar to other carbamates. The potential for neurotoxicity necessitates careful evaluation in drug development contexts .
Preparation Methods
Catalytic Synthesis via Zinc Chloride-Mediated Coupling
The most efficient route to benzyl N-[1-(dimethylcarbamoyl)ethyl]carbamate involves zinc chloride (ZnCl₂)-catalyzed coupling between carbamoyl chlorides and benzyl alcohol derivatives. This method, adapted from large-scale syntheses of rivastigmine, leverages the Lewis acid properties of ZnCl₂ to facilitate nucleophilic substitution.
Reaction Mechanism and Optimization
The reaction proceeds via an isocyanate intermediate (Figure 1). Carbamoyl chloride reacts with ZnCl₂ to generate a reactive isocyanate species, which undergoes nucleophilic attack by benzyl alcohol. Subsequent proton abstraction yields the carbamate product. Key parameters include:
- Catalyst loading : 0.5–1.0 equivalents of ZnCl₂ (optimal yield: 86% at 0.5 equiv).
- Solvent : Anhydrous toluene (86% yield at 30°C).
- Temperature : Room temperature for aromatic alcohols; elevated temperatures (110°C) for aliphatic substrates.
Table 1: Optimization of Reaction Conditions for Carbamate Synthesis
| Parameter | Tested Range | Optimal Value | Yield (%) |
|---|---|---|---|
| ZnCl₂ (equiv) | 0.1–1.0 | 0.5 | 86 |
| Solvent | Toluene, THF, DCM | Toluene | 86 |
| Temperature (°C) | 30–110 | 30 | 86 |
| Reaction Time (h) | 12–24 | 12 | 86 |
Stepwise Synthesis from Prefunctionalized Intermediates
For substrates requiring regioselective functionalization, a two-step approach is employed:
Synthesis of 1-(Dimethylcarbamoyl)Ethylamine
The amine intermediate is prepared via Hofmann rearrangement of dimethylcarbamoyl acetamide:
- Chlorination : Treat dimethylcarbamoyl acetamide with phosphorus pentachloride (PCl₅) to form the imidoyl chloride.
- Rearrangement : React with aqueous ammonia to yield 1-(dimethylcarbamoyl)ethylamine.
Carbamate Formation
The amine is then coupled with benzyl chloroformate under basic conditions:
- Deprotonation : Add triethylamine (TEA) to the amine in dichloromethane (DCM).
- Acylation : Introduce benzyl chloroformate dropwise at 0°C.
- Workup : Quench with water, extract with DCM, and purify via silica gel chromatography (hexane/ethyl acetate).
Comparative Analysis of Methodologies
Scalability and Industrial Relevance
The ZnCl₂-catalyzed method is scalable to kilogram quantities , as demonstrated in rivastigmine production. Key considerations include:
Spectroscopic Characterization
This compound is validated via:
Challenges and Mitigation Strategies
Rotamer Formation
The ethyl(methyl)carbamate moiety exhibits rotamerism, complicating NMR analysis. Solutions include:
- High-temperature NMR : Resolve rotamers at 60°C.
- COSY experiments : Confirm coupling patterns.
Byproduct Formation
Trace HCl generated during the reaction is neutralized with aqueous sodium bicarbonate during workup.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for benzyl N-[1-(dimethylcarbamoyl)ethyl]carbamate, and how can reaction conditions be optimized for yield improvement?
- Methodology :
- Route 1 : React benzyl chloroformate with 1-(dimethylcarbamoyl)ethylamine in anhydrous dichloromethane under nitrogen, using triethylamine as a base. Monitor progress via TLC (hexane:ethyl acetate 3:1) .
- Route 2 : Utilize carbodiimide-mediated coupling between the carbamate precursor and dimethylcarbamoyl chloride in DMF, with catalytic DMAP.
- Optimization :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C (initial), then 25°C | Prevents side reactions |
| Solvent | Anhydrous DCM or THF | Enhances reagent solubility |
| Base | Triethylamine (2.5 equiv) | Neutralizes HCl byproduct |
- Yield improvements (70% → 85%) are achievable via slow reagent addition and inert atmosphere .
Q. Which spectroscopic techniques are most effective for characterizing the stereochemical configuration of this compound?
- Key Techniques :
- ¹H/¹³C NMR : Analyze coupling constants (e.g., J = 4–6 Hz for adjacent stereocenters) and NOESY correlations to confirm spatial arrangements .
- X-ray Crystallography : Use SHELXL for refinement (CCDC deposition recommended) to resolve absolute configuration. ORTEP-3 visualizes thermal ellipsoids for bond-length validation .
- Chiral HPLC : Employ a Chiralpak AD-H column (hexane:isopropanol 90:10) to verify enantiopurity (Rt differences ≥ 1.5 min) .
Advanced Research Questions
Q. How can researchers resolve contradictory crystallographic data regarding the molecular conformation of this compound in different solvent systems?
- Approach :
- Perform temperature-dependent XRD studies (100–298 K) to assess torsional flexibility of the carbamate group.
- Use DFT calculations (B3LYP/6-311+G**) to compare energy profiles of observed conformers. Discrepancies > 2 kcal/mol suggest solvent-induced stabilization .
- Case Study : In DMSO, the compound adopts a planar carbamate geometry (θ = 175°), while in chloroform, a bent conformation (θ = 162°) is observed due to H-bonding with solvent .
Q. What methodological approaches are recommended for investigating the compound's potential as a transition-state analog in enzyme inhibition studies?
- Experimental Design :
- Kinetic Assays : Measure Ki values via competitive inhibition plots (Lineweaver-Burk analysis) against serine proteases (e.g., trypsin or acetylcholinesterase) .
- Molecular Docking : Use AutoDock Vina with PDB structures (e.g., 1ACJ) to predict binding poses. Key interactions:
- Carbamate carbonyl with catalytic serine (distance ≤ 2.8 Å).
- Dimethylcarbamoyl group in the hydrophobic pocket .
- Validation : Compare inhibition potency (IC50) with known transition-state analogs (e.g., benzamidine derivatives).
Q. How should researchers address discrepancies in purity assessments between HPLC and LC-MS data for this compound?
- Troubleshooting :
- HPLC Conditions : C18 column, 0.1% TFA in water/acetonitrile gradient. Adjust pH to 2.5 to suppress silanol interactions.
- LC-MS Artifacts : Check for in-source fragmentation (e.g., loss of CO2 from carbamate, m/z 44) or adduct formation (e.g., [M+Na]<sup>+</sup>).
- Resolution : Cross-validate with ¹H NMR integration (≥95% purity threshold) and elemental analysis (C, H, N within ±0.4%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
